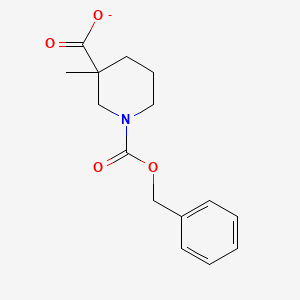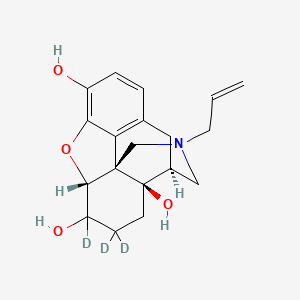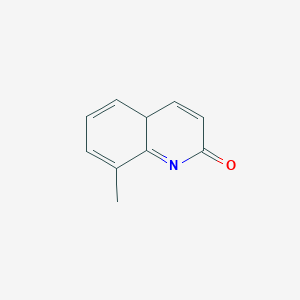
8-methyl-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-4aH-quinolin-2-one is a derivative of quinolin-2-one, a heterocyclic compound that contains a nitrogen atom in its structure This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method is efficient and can be performed under mild conditions.
Another method involves the use of Friedländer quinoline synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4aH-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into 8-methyl-4aH-quinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
8-methyl-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methyl-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: The parent compound, which lacks the methyl group at the 8th position.
8-hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
4-hydroxyquinoline: Another derivative with a hydroxyl group at the 4th position, used in various pharmaceutical applications.
Uniqueness
The presence of the methyl group at the 8th position in 8-methyl-4aH-quinolin-2-one enhances its lipophilicity and may improve its ability to penetrate biological membranes. This structural modification can lead to differences in its biological activity and pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
8-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6,8H,1H3 |
InChI Key |
OGXATHLJIMFUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2C1=NC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


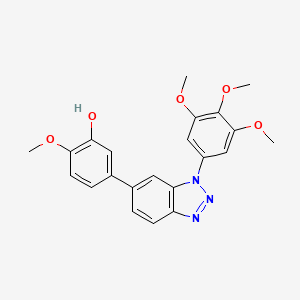
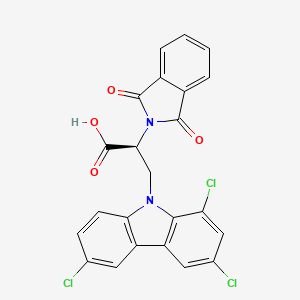
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)
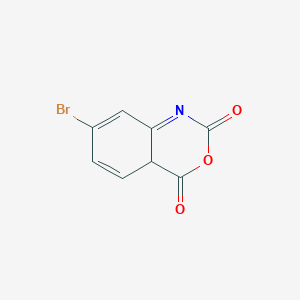
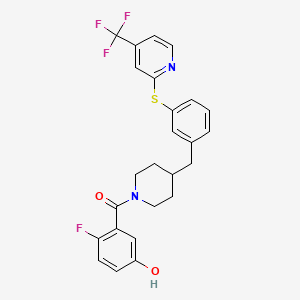
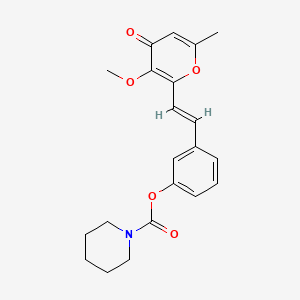
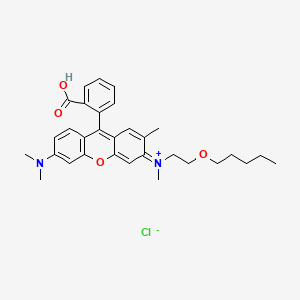
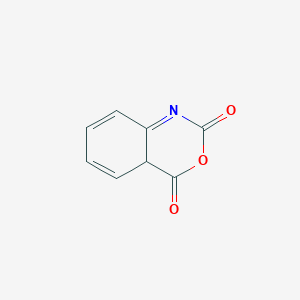
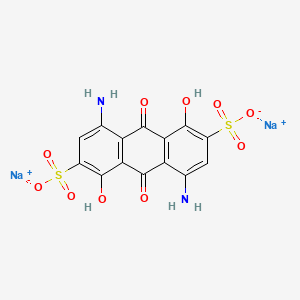
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
